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molecular formula C13H9NOS B1595296 3-[(Thien-2-yl)methylene]-2-indolinone CAS No. 62540-08-3

3-[(Thien-2-yl)methylene]-2-indolinone

Cat. No. B1595296
M. Wt: 227.28 g/mol
InChI Key: QMTIIBUDOBNABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04002749

Procedure details

A mixture of oxindole (16.5 g, 0.12 mole), thiophene-2-carboxaldehyde (19.1 g, 0.17 mole) and piperidine (1 ml) in 200 ml of benzene is heated at reflux temperature for 4 hours, during which time water is separated by means of a Dean-Stark trap. Solvent is removed in vacuo and the residue is crystallized twice from ethanol to give 15 g of the product: m.p. 208.5°-210°.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].[S:11]1[CH:15]=[CH:14][CH:13]=[C:12]1[CH:16]=O.N1CCCCC1>C1C=CC=CC=1>[S:11]1[CH:15]=[CH:14][CH:13]=[C:12]1[CH:16]=[C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][C:2]1=[O:10]

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
19.1 g
Type
reactant
Smiles
S1C(=CC=C1)C=O
Name
Quantity
1 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
during which time water is separated by means of a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
Solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is crystallized twice from ethanol

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C=C1C(NC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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